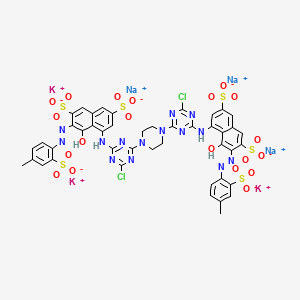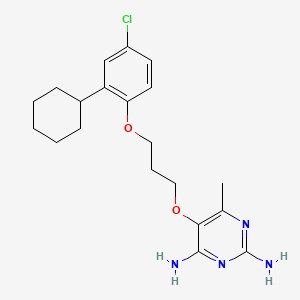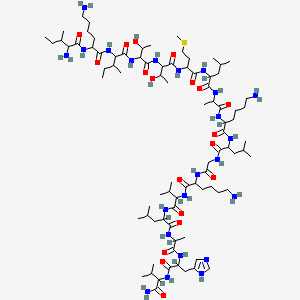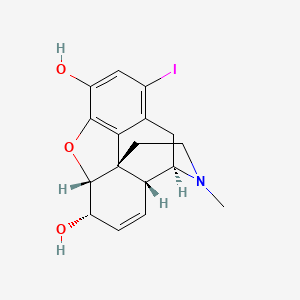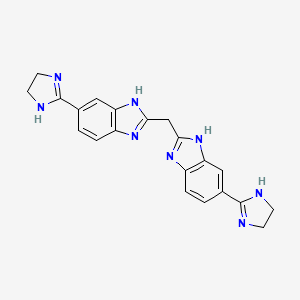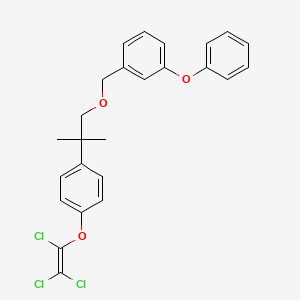
Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its intricate structure, which includes a benzene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps of organic reactions. One common method involves the electrophilic aromatic substitution of benzene derivatives. The process begins with the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to introduce the trichloroethenyl, phenyl, and other substituents .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted benzene derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phenolic compounds, and other aromatic hydrocarbons .
Scientific Research Applications
Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that interact with various cellular components. These interactions can lead to changes in cellular function and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4-trichloro-: Similar in structure but differs in the position and number of chlorine atoms.
Phenol: A simpler aromatic compound with a hydroxyl group attached to the benzene ring.
Toluene: An aromatic hydrocarbon with a methyl group attached to the benzene ring
Uniqueness
The uniqueness of Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
80853-94-7 |
|---|---|
Molecular Formula |
C25H23Cl3O3 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-(1,2,2-trichloroethenoxy)benzene |
InChI |
InChI=1S/C25H23Cl3O3/c1-25(2,19-11-13-21(14-12-19)31-24(28)23(26)27)17-29-16-18-7-6-10-22(15-18)30-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |
InChI Key |
PTEHLSYAAUFHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


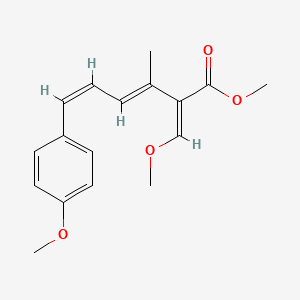
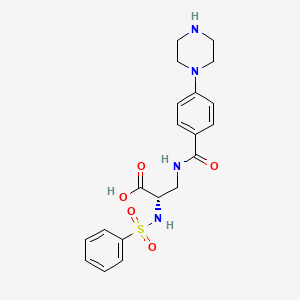
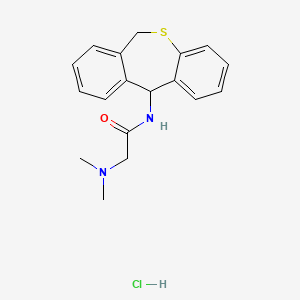
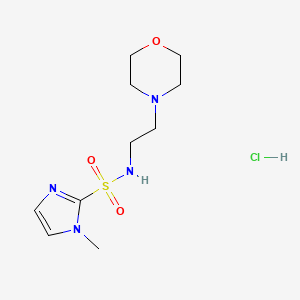
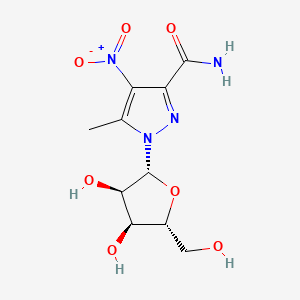
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

